2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole
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Overview
Description
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyrimidine and thiazole. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazo[1,2-a]pyrimidine derivatives with thioamide compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse chemical and biological properties.
Uniqueness
2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole is unique due to its combined structural features of imidazo[1,2-a]pyrimidine and thiazole. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H10N4S |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-7-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H10N4S/c1-4-13-5-2-11-9(13)12-7(1)8-10-3-6-14-8/h2-3,5-7H,1,4H2,(H,11,12) |
InChI Key |
XQDAIXUWIVRUGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2NC1C3=NC=CS3 |
Origin of Product |
United States |
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